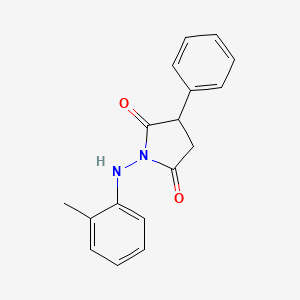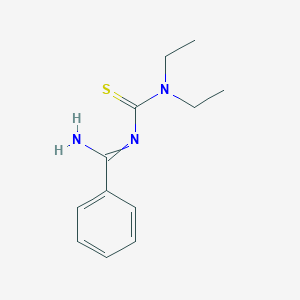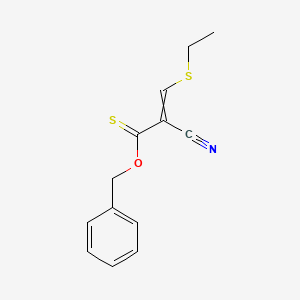
O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate is an organic compound with a complex structure that includes a benzyl group, a cyano group, and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate typically involves multi-step organic reactions. One common method includes the reaction of benzyl alcohol with 2-cyano-3-(ethylsulfanyl)prop-2-enethioic acid under specific conditions to form the desired ester. The reaction conditions often involve the use of a catalyst and controlled temperature to ensure the proper formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of continuous flow reactors could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact pathways and targets can vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
O-Benzyl 2-cyano-3-(methylsulfanyl)prop-2-enethioate: Similar structure but with a methyl group instead of an ethyl group.
O-Benzyl 2-cyano-3-(phenylsulfanyl)prop-2-enethioate: Contains a phenyl group instead of an ethyl group.
Uniqueness
O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties
Properties
CAS No. |
90279-81-5 |
|---|---|
Molecular Formula |
C13H13NOS2 |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
O-benzyl 2-cyano-3-ethylsulfanylprop-2-enethioate |
InChI |
InChI=1S/C13H13NOS2/c1-2-17-10-12(8-14)13(16)15-9-11-6-4-3-5-7-11/h3-7,10H,2,9H2,1H3 |
InChI Key |
JWXYJAYRFDIWSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC=C(C#N)C(=S)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14369557.png)
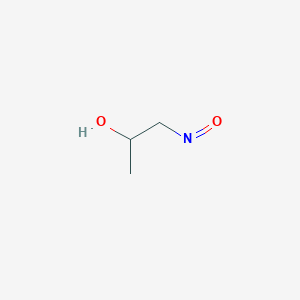
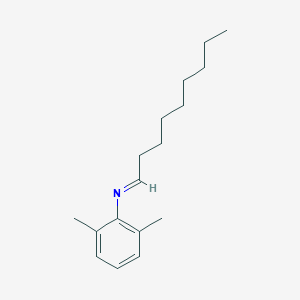
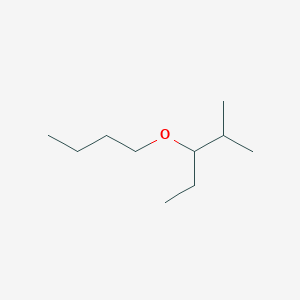
methyl}phosphonic acid](/img/structure/B14369573.png)

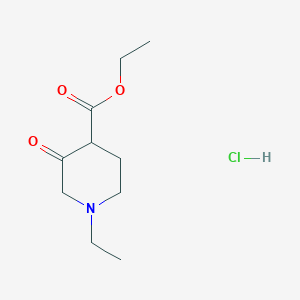
![2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14369588.png)
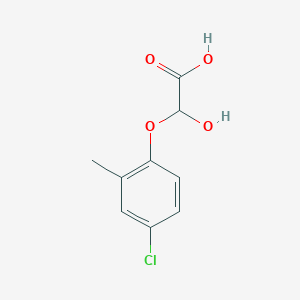

![1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol](/img/structure/B14369595.png)
